molecular formula C8H6ClNS B12999248 4-(Chloromethyl)benzo[d]thiazole

4-(Chloromethyl)benzo[d]thiazole

Cat. No.: B12999248
M. Wt: 183.66 g/mol
InChI Key: VDLPLWXBZBRECG-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Organic Chemistry and Material Sciences

The benzothiazole nucleus, a bicyclic system containing both nitrogen and sulfur, is a cornerstone in the development of a wide array of functional molecules. nih.govbibliomed.org Its aromatic nature provides stability, while the heteroatoms offer reactive sites for further functionalization. bibliomed.org This structural versatility has led to the extensive use of benzothiazole derivatives in medicinal chemistry, where they exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jchemrev.comnih.govbenthamscience.combibliomed.orgjchemrev.com

Beyond the realm of pharmaceuticals, benzothiazoles have found significant applications in material sciences. They are integral components in the synthesis of dyes and pigments, contributing to the vibrant colors of many commercial products. wikipedia.orgnih.govnih.gov In polymer science, the incorporation of benzothiazole moieties can enhance the thermal stability and refractive index of polymers, making them suitable for advanced optical and electronic applications. acs.orgrsc.orgtaylorandfrancis.comdoaj.org The unique electronic properties of the benzothiazole ring system also make it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and solar cells. mdpi.com

Overview of Chloromethyl-Substituted Heterocycles as Versatile Synthetic Intermediates

The introduction of a chloromethyl group (-CH2Cl) onto a heterocyclic ring transforms it into a highly valuable and versatile synthetic intermediate. The chlorine atom, being a good leaving group, facilitates a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups, making chloromethyl-substituted heterocycles key building blocks in the synthesis of more complex molecules. organic-chemistry.orgresearchgate.net

The utility of these intermediates is well-documented in the preparation of functionalized heterocycles. nih.govrsc.org For instance, they can be used to construct larger, more elaborate heterocyclic systems through cyclization reactions. organic-chemistry.org The reactivity of the chloromethyl group provides a convenient handle for chemists to modify the structure and properties of heterocyclic compounds, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

Rationale for Comprehensive Investigation of 4-(Chloromethyl)benzo[d]thiazole: A Positional Isomer Perspective

The specific placement of substituents on the benzothiazole ring can have a profound impact on the molecule's physical, chemical, and biological properties. mdpi.comuq.edu.au This phenomenon, known as positional isomerism, is a critical consideration in the design of new functional molecules. In the case of chloromethyl-substituted benzothiazoles, the position of the chloromethyl group on the benzene (B151609) ring of the benzothiazole scaffold can influence its reactivity and steric environment.

A comprehensive investigation into this compound is therefore warranted to understand the unique characteristics imparted by this specific substitution pattern. By studying this particular positional isomer, researchers can gain valuable insights into how the proximity of the chloromethyl group to the thiazole (B1198619) ring influences its chemical behavior. This knowledge is crucial for the rational design of novel benzothiazole-based compounds with tailored properties for specific applications, whether in the development of new therapeutic agents or the creation of advanced materials. The synthesis of 2-chloromethyl-benzothiazole, for example, has been achieved through the condensation of 2-aminothiophenols with chloroacetyl chloride. mdpi.com A comparative study of different positional isomers, such as ortho- and para-substituted aminophenyl benzothiazoles, has revealed significant differences in their properties due to factors like intramolecular hydrogen bonding. uq.edu.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2

InChI Key

VDLPLWXBZBRECG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)CCl

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloromethyl Benzo D Thiazole

Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Center

The chloromethyl group attached to the benzothiazole (B30560) ring at the 4-position is a key site for nucleophilic substitution, enabling the introduction of a diverse range of functional groups.

Exploration of SN1 and SN2 Reaction Mechanisms

The substitution of the chlorine atom can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the reaction conditions. The benzylic nature of the chloromethyl group could potentially stabilize a carbocation intermediate, favoring an SN1 pathway. However, the SN2 mechanism, involving a direct attack by the nucleophile, is also highly probable.

The choice between these pathways is influenced by the nucleophile's strength, the solvent's polarity, and the temperature. Strong nucleophiles in polar aprotic solvents generally favor the SN2 mechanism, which follows second-order kinetics. Conversely, conditions that promote the formation of a stable carbocation, such as the use of polar protic solvents, can lead to a more SN1-like mechanism.

Some reactions may proceed via a radical-nucleophilic substitution (SRN1) mechanism, involving the formation of radical intermediates. nih.gov

Regioselectivity and Stereochemical Aspects of Derivatization

Nucleophilic attack predominantly occurs at the carbon of the chloromethyl group, leading to the displacement of the chloride ion. This high regioselectivity is due to the lability of the C-Cl bond at this benzylic-type position.

Since 4-(chloromethyl)benzo[d]thiazole is an achiral molecule, reactions with achiral nucleophiles yield achiral products. If a chiral nucleophile is used, a pair of diastereomers may be formed. An SN2 reaction would theoretically proceed with an inversion of stereochemistry, though this is not applicable here as the starting material is not chiral. An SN1 reaction, proceeding through a planar carbocation, would result in a racemic mixture if a new stereocenter were to be formed.

Kinetic and Thermodynamic Parameters of Substitution Reactions

The rate of nucleophilic substitution reactions of this compound is described by the rate law corresponding to the dominant mechanism. For an SN2 reaction, the rate is proportional to the concentrations of both the substrate and the nucleophile. For an SN1 reaction, the rate is dependent only on the concentration of the substrate.

Thermodynamic parameters, such as activation energy and entropy of activation, provide deeper insight into the reaction mechanism. A negative entropy of activation typically suggests an ordered transition state, characteristic of an SN2 reaction. A positive or near-zero entropy of activation points towards a more disordered, dissociative SN1 mechanism.

Table 1: Predicted Mechanistic Pathways for Nucleophilic Substitution

NucleophileSolventPredicted Dominant Mechanism
ThiolatesAprotic (e.g., DMF)SN2
AminesAprotic (e.g., Acetonitrile)SN2
AlcoholsProtic (e.g., Ethanol)SN1/SN2 borderline
WaterProticSN1

Reactivity of the Benzothiazole Ring System

The fused benzothiazole ring exhibits its own distinct reactivity, primarily in the context of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Potentials

The benzothiazole ring is an electron-rich heteroaromatic system. nih.gov However, the thiazole (B1198619) moiety is generally electron-withdrawing, which deactivates the fused benzene (B151609) ring towards electrophilic attack compared to benzene. wikipedia.org Electrophilic substitution on the thiazole ring itself typically requires activating groups. wikipedia.org

In the case of this compound, the existing substituent and the fused ring direct incoming electrophiles. The chloromethyl group is weakly deactivating and directs ortho and para. The benzothiazole nucleus itself influences the position of substitution. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.commasterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acid introduces a nitro group onto the aromatic ring. masterorganicchemistry.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-(Chloromethyl)-6-nitrobenzo[d]thiazole
BrominationBr₂, FeBr₃6-Bromo-4-(chloromethyl)benzo[d]thiazole
SulfonationSO₃, H₂SO₄This compound-6-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely due to ring deactivation

Nucleophilic Aromatic Substitution (NAS) Patterns

Nucleophilic aromatic substitution on the benzothiazole ring is generally challenging and requires strong activation. libretexts.org This typically involves the presence of potent electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism or an elimination-addition (benzyne) mechanism. youtube.com

The this compound molecule is not sufficiently activated for NAS on the ring under standard conditions. Nucleophilic attack will preferentially occur at the more reactive chloromethyl side chain. For NAS to become a viable pathway on the ring, the introduction of strong electron-withdrawing groups, such as nitro groups, would be necessary. libretexts.org For example, the presence of nitro groups ortho or para to a leaving group can stabilize the intermediate anion formed during the reaction. libretexts.org

Cycloaddition and Rearrangement Reactions Involving the Chloromethyl Group and Benzothiazole Scaffold

The benzothiazole core and its substituents, such as the chloromethyl group, can engage in a variety of cycloaddition and rearrangement reactions, leading to the formation of complex heterocyclic systems.

Cycloaddition Reactions:

While specific examples detailing the cycloaddition reactions of this compound are not extensively documented in the provided results, the general reactivity of the benzothiazole system in such reactions provides a basis for understanding its potential. For instance, a highly enantioselective dearomative [3+2] cycloaddition of benzothiazoles with cyclopropane-1,1-dicarboxylates has been developed, yielding hydropyrrolo[2,1-b]thiazole compounds in excellent yields and enantioselectivities (up to 97% ee and 97% yield). nih.gov This reaction demonstrates the capacity of the benzothiazole ring to participate in cycloadditions, suggesting that the this compound could undergo similar transformations, potentially with the chloromethyl group influencing the regioselectivity and stereoselectivity of the reaction.

Enoldiazo esters and amides are versatile reagents for various cycloaddition reactions, including [2+n] and [3+n] cycloadditions, to construct diverse carbocycles and heterocycles. rsc.org The development of these methodologies, particularly with dirhodium(II) and copper(I) catalysts, highlights the broad scope of cycloaddition chemistry that could be applied to substrates like this compound. rsc.org

Rearrangement Reactions:

Rearrangement reactions offer a powerful tool for skeletal diversification. Although direct examples involving this compound are not explicitly detailed, related benzothiazole derivatives have been shown to undergo rearrangements. For example, the synthesis of a novel compound containing both benzothiazole and benzo wiley-vch.denih.govoxazin-3(4H)-one moieties proceeded through a proposed Favorskii-like rearrangement. nih.gov This suggests that under specific conditions, the chloromethyl group of this compound could potentially initiate or participate in rearrangement processes.

Common rearrangement reactions in organic synthesis that could theoretically involve a substrate like this compound, given the right functional group manipulations, include the Pinacol, Beckmann, and Wolff rearrangements. libretexts.org For instance, if the chloromethyl group were converted to a hydroxylamine, a Beckmann rearrangement could be envisioned. libretexts.org Similarly, conversion to a diazoketone could pave the way for a Wolff rearrangement. libretexts.org

The following table summarizes key aspects of cycloaddition and rearrangement reactions relevant to the benzothiazole scaffold.

Reaction TypeReactantsProductsKey Features
[3+2] CycloadditionBenzothiazoles, Cyclopropane-1,1-dicarboxylatesHydropyrrolo[2,1-b]thiazolesHighly enantioselective, excellent yields. nih.gov
Favorskii-like RearrangementBenzothiazole derivative with a suitable leaving groupFused benzothiazole-benzo wiley-vch.denih.govoxazin-3(4H)-oneSerendipitous discovery, highlighting the potential for unexpected rearrangements. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-Cl Bond

The carbon-chlorine bond in the chloromethyl group of this compound is a prime site for metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation, enabling the synthesis of a vast array of complex molecules.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds. For example, nickel(0)-catalyzed cross-coupling of methoxyarenes with arylboronic esters has been extensively studied, demonstrating the utility of nickel in activating otherwise inert C-O bonds. nih.gov This principle can be extended to the C-Cl bond in this compound, which is generally more reactive than a C-O bond. The use of ligands such as 1,3-dicyclohexylimidazol-2-ylidene (ICy) has been shown to greatly expand the substrate scope in Suzuki-Miyaura-type cross-couplings. nih.gov

Cobalt-catalyzed cross-coupling reactions also represent a significant area of research, offering alternative reactivity and selectivity profiles to more common palladium and nickel catalysts. nih.gov These reactions could potentially be applied to this compound for the construction of novel derivatives.

A regulable cross-coupling of alcohols and benzothiazoles has been achieved using a noble-metal-free photocatalyst under visible light, yielding both alkyl- and acetyl-derived benzothiazoles with high efficiency. researchgate.net This highlights the potential for developing greener and more sustainable cross-coupling methodologies for benzothiazole derivatives.

The table below provides a summary of representative metal-catalyzed cross-coupling reactions applicable to the C-Cl bond.

Catalyst SystemReactantsProduct TypeMechanistic Insight
Nickel/PCy3Methoxyarenes, Arylboronic estersBiarylsOxidative addition of the C-O bond is the rate-limiting step, facilitated by a base. nih.gov
Nickel/ICyMethoxyarenes, Arylboronic estersBiarylsStronger nickel-ligand bonds stabilize the transition state, allowing the reaction to proceed without a stoichiometric base. nih.gov
Noble-metal-free photocatalystAlcohols, BenzothiazolesAlkyl/Acetyl-benzothiazolesVisible-light-mediated, offering a sustainable approach. researchgate.net

Advanced Mechanistic Investigations via Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. Spectroscopic and computational techniques are indispensable tools in these investigations.

Spectroscopic Techniques:

Spectroscopic methods such as FT-IR, FT-Raman, and NMR are routinely used to characterize the structures of reactants, intermediates, and products. researchgate.netcore.ac.ukorientjchem.org For instance, in the synthesis of novel benzothiazole derivatives, FT-IR and NMR spectroscopy were essential for confirming the proposed structures. orientjchem.org UV-visible spectrophotometry can be employed to study the electronic transitions within the molecule and monitor reaction progress. orientjchem.org Electron Spin Resonance (ESR) spectroscopy provides valuable information about the electronic structure and geometry of paramagnetic species, such as metal complexes involved in catalytic cycles. orientjchem.org

Computational Techniques:

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. scirp.orgnih.govnih.gov DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures. nih.gov

Computational studies have been instrumental in understanding the mechanism of nickel-catalyzed cross-coupling reactions, revealing the role of the ligand and additives in facilitating the key oxidative addition step. nih.gov Similarly, DFT calculations have been used to investigate the mechanism of Ru-mediated preparation of benzothiazoles from N-arylthioureas, identifying the rate-determining step as a synchronized breaking of a peroxide bond and a proton-coupled electron transfer. researchgate.net

Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis, performed through computational methods, provide insights into charge delocalization, intramolecular charge transfer, and the reactive sites of a molecule. scirp.orgnih.gov

The following table highlights the application of various advanced techniques in the study of benzothiazole derivatives.

TechniqueApplicationInformation Gained
FT-IR/FT-Raman SpectroscopyStructural characterizationVibrational modes of functional groups. researchgate.netcore.ac.uk
NMR SpectroscopyStructural elucidationConnectivity of atoms and chemical environment. orientjchem.orgnih.gov
UV-Visible SpectroscopyElectronic transitionsInformation on conjugation and electronic structure. orientjchem.org
ESR SpectroscopyStudy of paramagnetic speciesGeometry and electronic structure of metal complexes. orientjchem.org
Density Functional Theory (DFT)Mechanistic investigation, Property predictionOptimized geometries, reaction energies, spectroscopic parameters. nih.govscirp.org
NBO/FMO AnalysisElectronic structure analysisCharge distribution, reactive sites, intramolecular interactions. scirp.orgnih.gov

Strategic Applications of 4 Chloromethyl Benzo D Thiazole in Organic Synthesis and Materials Science

Role as a Key Intermediate for the Synthesis of Complex Heterocyclic Systems

The strategic placement of the chloromethyl group on the benzothiazole (B30560) scaffold allows for its elaboration into more complex heterocyclic structures, including fused ring systems, polyheterocycles, and products of multi-component reactions.

Precursor for Fused Ring Systems and Polyheterocycles

The reactive chloromethyl group of 4-(chloromethyl)benzo[d]thiazole serves as an excellent electrophilic site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, by reacting this compound with a suitable binucleophile, it is possible to construct novel tricyclic frameworks. A general strategy involves the initial substitution of the chlorine atom by a nucleophile, followed by a subsequent ring-closing reaction.

An example of this approach is the synthesis of benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govCurrent time information in Bangalore, IN.triazoles. nih.gov While the direct synthesis from this compound is not explicitly described, the principles of forming a new fused ring onto the benzothiazole core are well-established. nih.gov The chloromethyl group can be converted to other functional groups, such as an aminomethyl or a hydrazinomethyl group, which can then undergo cyclization with appropriate reagents to form a new heterocyclic ring fused to the benzothiazole system.

Furthermore, the benzothiazole moiety itself can be a part of a larger polyheterocyclic assembly. The synthesis of such systems often involves the sequential construction of heterocyclic rings. Starting with this compound, the chloromethyl group can be used to link the benzothiazole unit to another heterocyclic precursor, which can then undergo further cyclization to generate a polyheterocyclic compound.

Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are powerful tools in modern organic synthesis. youtube.comresearchgate.net The electrophilic nature of the carbon atom in the chloromethyl group of this compound makes it a suitable candidate for participating in MCRs.

For example, in a variation of the Hantzsch thiazole (B1198619) synthesis, an α-haloketone, a thiourea, and an aldehyde react to form a thiazole derivative. By analogy, this compound could potentially act as the electrophilic component in novel MCRs. Its reaction with a combination of nucleophiles could lead to the one-pot synthesis of highly functionalized benzothiazole derivatives. The development of new MCRs involving this compound would provide rapid access to libraries of complex molecules for biological screening and materials development.

Derivatization for the Exploration of Novel Chemical Scaffolds

The chloromethyl group is a key functional handle that allows for the extensive derivatization of the 4-position of the benzothiazole ring, enabling the exploration of novel chemical scaffolds with diverse properties.

Introduction of Diverse Functionalities via Chloromethyl Activation

The chlorine atom in the chloromethyl group is a good leaving group, making the benzylic-like carbon atom highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups at this position.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileReagent ExampleResulting Functional Group
AmineR-NH₂-CH₂-NH-R (Secondary Amine)
ThiolR-SH-CH₂-S-R (Thioether)
PhenoxideAr-O⁻-CH₂-O-Ar (Aryl Ether)
AzideNaN₃-CH₂-N₃ (Azide)
CyanideNaCN-CH₂-CN (Nitrile)

These substitution reactions are typically carried out under mild conditions and provide a straightforward route to a variety of 4-substituted benzothiazole derivatives. For example, the reaction with primary or secondary amines yields aminomethylbenzothiazoles, which can serve as ligands for metal complexes or as precursors for further elaboration. Similarly, reaction with thiols leads to the formation of thioethers, which are of interest in medicinal chemistry. The resulting azides can be further transformed into triazoles via click chemistry, while the nitriles can be hydrolyzed to carboxylic acids or reduced to amines.

Synthesis of Hybrid Molecules with Defined Architectures

The ability to introduce various functionalities via the chloromethyl group makes this compound an excellent platform for the synthesis of hybrid molecules. These are compounds that combine the benzothiazole scaffold with other pharmacophores or functional units to create molecules with potentially synergistic or novel properties.

For instance, the benzothiazole moiety has been incorporated into hybrid molecules with other heterocyclic systems like coumarin (B35378), nih.gov thiazolidinone, nih.gov and triazole. researchgate.net Following these synthetic strategies, this compound can be used to link the benzothiazole core to these other heterocyclic units. For example, the reaction of this compound with a hydroxy-substituted coumarin would yield a coumarin-benzothiazole hybrid linked by an ether bond. Similarly, it can be reacted with a thiol-containing heterocycle to form a thioether-linked hybrid. This modular approach allows for the systematic exploration of the chemical space around the benzothiazole scaffold and the development of molecules with tailored properties.

Potential in the Development of Advanced Functional Materials

The benzothiazole ring system possesses interesting electronic and photophysical properties, making it a valuable component in the design of advanced functional materials. mdpi.com The ability to functionalize the benzothiazole core at the 4-position through the chloromethyl group opens up possibilities for tuning these properties and incorporating the benzothiazole unit into larger material architectures.

For example, benzothiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. The introduction of different substituents via the chloromethyl group of this compound can modulate the emission wavelength and quantum yield of the resulting materials. By attaching polymerizable groups, such as vinyl or acrylate (B77674) moieties, to the chloromethyl position, this compound can be used as a monomer for the synthesis of functional polymers with tailored optical and electronic properties. These polymers could find applications in areas such as organic electronics, sensing, and bioimaging.

Exploration in Optoelectronic Applications (e.g., fluorescence, electroluminescence)

The benzothiazole moiety is a well-established fluorophore, and its derivatives are extensively explored for their optoelectronic properties. The inherent electronic structure of the benzothiazole ring system often leads to materials with strong fluorescence and high quantum yields.

Fluorescence:

Derivatives of benzothiazole are known to exhibit significant fluorescence, a property that is highly sensitive to their chemical environment and molecular structure. For instance, theoretical studies on benzothiazole-based probes have demonstrated the potential for large Stokes shifts, a desirable characteristic for fluorescent markers that minimizes self-absorption. The substitution pattern on the benzothiazole ring plays a crucial role in tuning the photophysical properties.

While specific data on the fluorescence of this compound is not extensively documented in publicly available literature, the general behavior of benzothiazole derivatives suggests that it would likely exhibit fluorescence in the blue or green region of the visible spectrum. The chloromethyl group, being an electron-withdrawing group, could potentially influence the emission wavelength and quantum yield.

Electroluminescence:

In the field of organic light-emitting diodes (OLEDs), benzothiazole derivatives have been utilized as electron-transporting materials and emitters. Their electron-deficient nature facilitates electron injection and transport, which are critical for efficient device performance. The ability to form stable amorphous films, a key requirement for OLED fabrication, is another advantage offered by some benzothiazole-based materials.

The reactive chloromethyl group of this compound offers a pathway to synthesize novel electroluminescent materials. By reacting it with various chromophores or host materials, it is possible to create molecules with tailored emission colors and improved device efficiencies.

A summary of photophysical properties for related thiazole derivatives is presented below, illustrating the potential of this class of compounds in optoelectronic applications.

Compound ClassEmission RangeKey FeaturesPotential Application
Thiazolo[5,4-d]thiazole derivativesOrange-red to blueHigh fluorescence, thermal and moisture stabilitySolid-state photonic devices, phosphor-converted color-tuning
4,7-dithien-2-yl-2,1,3-benzothiadiazoleDependent on solvent polarityLarge Stokes shift, high fluorescence quantum yield in solid matrixOrganic light-emitting diodes (OLEDs)

Integration into Supramolecular Assemblies and Polymer Chemistry

The true synthetic utility of this compound lies in its ability to act as a bridge, covalently linking the desirable photophysical properties of the benzothiazole core to larger molecular systems.

Supramolecular Assemblies:

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The benzothiazole unit can participate in π-π stacking and other non-covalent interactions, making it a valuable component for building supramolecular architectures. The crystal structure of related benzothiazole derivatives reveals that molecular arrangements are governed by a chorus of synergistic intermolecular non-covalent interactions. For instance, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one shows that the ring systems are almost coplanar, and the packing is influenced by weak hydrogen bonds. nih.gov

The chloromethyl group of this compound can be transformed into other functional groups capable of forming specific non-covalent interactions, such as hydrogen bonds or metal-ligand coordination. This allows for the programmed assembly of benzothiazole-containing molecules into well-defined supramolecular structures with potential applications in sensing, catalysis, and materials science.

Polymer Chemistry:

The covalent incorporation of benzothiazole units into polymer chains can lead to materials with enhanced thermal stability, mechanical properties, and novel optoelectronic functions. The chloromethyl group of this compound is a prime functional group for polymerization or for grafting onto existing polymer backbones.

For example, it can be used as an initiator for certain types of polymerization or can react with nucleophilic sites on a polymer to append the benzothiazole moiety. This approach can be used to create:

Fluorescent Polymers: Polymers containing the benzothiazole fluorophore can be used as sensors, in bio-imaging, or as active layers in polymer light-emitting diodes (PLEDs).

High-Performance Polymers: The rigid benzothiazole unit can enhance the thermal and mechanical properties of polymers, leading to materials suitable for demanding applications.

The versatility of the chloromethyl group allows for a variety of synthetic strategies to be employed for the creation of advanced polymer materials.

Computational and Theoretical Chemistry Studies of 4 Chloromethyl Benzo D Thiazole

Quantum Chemical Characterization of Electronic Structure and Stability

Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties and thermodynamic stability of molecules. scirp.org These calculations provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of organic compounds with high accuracy. scirp.org Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are employed to perform geometry optimization. scirp.orgnbu.edu.samdpi.com This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure.

For instance, studies on similar molecules like 2-(4-methoxyphenyl)benzo[d]thiazole have performed full geometry optimization to determine bond lengths and angles. mdpi.comresearchgate.net The calculations confirm that the optimized geometry represents a local minimum on the potential energy surface, indicated by the absence of imaginary frequencies in the vibrational analysis. mdpi.com Thermodynamic parameters, including standard enthalpies of formation, can also be calculated, which confirms the exothermic and spontaneous nature of the formation reaction if the enthalpy and free enthalpy values are negative. scirp.org

Below is a representative table of optimized geometric parameters for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, calculated using DFT and Hartree-Fock (HF) methods, which illustrates the type of data generated in such studies.

Table 1: Selected Optimized Geometric Parameters for 2-(4-methoxyphenyl)benzo[d]thiazole Data sourced from studies on 2-(4-methoxyphenyl)benzo[d]thiazole as an analogue.

ParameterHF/6-311G(d,p)B3LYP/6-311G(d,p)
Bond Lengths (Å)
C2-N31.2941.312
C2-S11.7511.773
C4-C51.3811.396
Bond Angles (°)
S1-C2-N3115.3114.8
C2-N3-C9110.8111.2
C5-C4-S1124.9124.7

Source: Adapted from data presented in studies on 2-(4-methoxyphenyl)benzo[d]thiazole. mdpi.comresearchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comasianpubs.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. asianpubs.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A smaller gap suggests that the molecule is more polarizable, more reactive, and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com For a series of studied benzothiazole (B30560) derivatives, the ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com The presence of strongly electron-withdrawing groups, such as trifluoromethyl (-CF₃), has been shown to decrease the energy gap, thereby increasing the reactivity of the compound. mdpi.comresearchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Representative Benzothiazole Derivatives Data illustrates typical values for the benzothiazole class of compounds.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1-6.54-1.814.73
Benzothiazole Derivative 2-6.89-2.434.46
Benzothiazole Derivative 3-6.42-1.874.55

Source: Adapted from computational studies on various benzothiazole derivatives. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a direct link between the observed spectra and the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical studies on benzimidazoles, which are structurally related to benzothiazoles, have successfully used GIAO/DFT calculations to assign chemical shifts, especially in cases complicated by tautomerism. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental values, aiding in the unambiguous assignment of signals to specific atoms in the molecule. nih.gov

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. mdpi.com To improve agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.9679 for B3LYP/6-311G(d,p)). mdpi.com Potential Energy Distribution (PED) analysis can then be used to provide a detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion). researchgate.netniscpr.res.in

Table 3: Representative Calculated Vibrational Frequencies for a Benzothiazole Derivative Data sourced from a study on 2-(4-methoxyphenyl)benzo[d]thiazole as an analogue.

Assignment (Mode)Calculated Wavenumber (cm-1)Scaled Wavenumber (cm-1)
C-H stretch (aromatic)31803077
C=N stretch16451592
C-C stretch (ring)15201471
C-S stretch850822

Source: Adapted from data for 2-(4-methoxyphenyl)benzo[d]thiazole. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption (UV-Vis) and emission spectra of molecules. nbu.edu.sa This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nbu.edu.sa Studies on benzothiazole derivatives have used TD-DFT to calculate their electronic characteristics and predict their UV-Vis spectra in different solvents, showing how substituents and solvent polarity can influence the absorption properties. nbu.edu.saresearchgate.net

Simulation of Reaction Mechanisms and Transition State Analysis

The chloromethyl group at the 4-position of the benzo[d]thiazole ring is a key functional group that dictates the molecule's reactivity, particularly in nucleophilic substitution reactions. Computational simulations, primarily using Density Functional Theory (DFT), are instrumental in mapping out the intricate details of these reaction pathways.

By simulating the reaction of 4-(Chloromethyl)benzo[d]thiazole with various nucleophiles, researchers can construct a detailed reaction coordinate diagram. This diagram illustrates the energy changes as the reactants progress to products through a high-energy transition state. The geometry of this transition state, where bonds are partially broken and formed, is a critical piece of information for understanding the reaction mechanism.

For instance, in a hypothetical reaction with a generic nucleophile (Nu⁻), the transition state would feature an elongated C-Cl bond and a newly forming C-Nu bond. DFT calculations can precisely determine the bond lengths, angles, and vibrational frequencies of this transient species. The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

Table 1: Hypothetical DFT Calculated Parameters for the Transition State of this compound with a Nucleophile

ParameterValue
C-Cl Bond Length (Å)2.250
C-Nu Bond Length (Å)2.100
Activation Energy (kcal/mol)15.8
Imaginary Frequency (cm⁻¹)-350

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

The presence of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true first-order saddle point on the potential energy surface, thus validating the located transition state.

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the chloromethyl group relative to the rigid benzothiazole ring system gives rise to different spatial arrangements, or conformations. Understanding the relative energies and rotational barriers of these conformers is crucial as they can influence the molecule's reactivity and interactions.

Conformational landscape analysis of this compound involves systematically rotating the C-C single bond connecting the chloromethyl group to the benzothiazole ring and calculating the corresponding energy at each rotational angle. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The PES for the rotation around this bond would likely reveal energy minima corresponding to stable, staggered conformations and energy maxima corresponding to eclipsed conformations. The energy difference between the most stable and least stable conformers provides the rotational barrier. This information is vital for understanding the molecule's dynamic behavior in solution. Computational studies on similar heterocyclic systems have shown that DFT methods are reliable for predicting these rotational barriers and conformational preferences. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers of this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
600.0Staggered (Global Minimum)
1203.5Eclipsed (Transition State)
1800.2Staggered (Local Minimum)
2403.5Eclipsed (Transition State)

Note: This data is hypothetical and illustrates the expected results from a conformational analysis.

Advanced Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in the presence of a solvent. These simulations solve Newton's equations of motion for a system containing the solute molecule and a large number of solvent molecules, allowing for the observation of molecular motions and intermolecular interactions.

The choice of solvent can significantly impact the stability of different conformers and the rates of chemical reactions. MD simulations can elucidate these solvent effects by explicitly modeling the interactions between the solute and solvent molecules. For example, in a polar protic solvent like water, hydrogen bonding interactions between the solvent and the nitrogen and sulfur atoms of the benzothiazole ring could influence the molecule's orientation and dynamics.

By analyzing the radial distribution functions from an MD simulation, researchers can determine the average distance and coordination number of solvent molecules around specific atoms of this compound. Furthermore, the dynamics of the chloromethyl group's rotation can be monitored in different solvent environments to see how solvent polarity and viscosity affect its conformational freedom. Such simulations are crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution. While specific MD studies on this compound are not prevalent, the methodologies have been successfully applied to other benzothiazole derivatives to understand their stability and interactions in biological systems. nih.gov

Table 3: Hypothetical Solvent Accessible Surface Area (SASA) of Key Atoms in Different Solvents

Atom/GroupSASA in Water (Ų)SASA in Chloroform (Ų)
Benzothiazole Nitrogen15.310.1
Benzothiazole Sulfur25.820.5
Chloromethyl Group45.248.9

Note: This data is hypothetical and represents the type of insights gained from MD simulations regarding solvent exposure.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Chloromethyl Benzo D Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(chloromethyl)benzo[d]thiazole, the spectrum is expected to show distinct signals for the benzenoid protons and the methylene (B1212753) protons of the chloromethyl group. The aromatic region would typically display complex splitting patterns (multiplets) corresponding to the three adjacent protons on the benzene (B151609) ring. The two protons of the chloromethyl group (-CH₂Cl) would likely appear as a characteristic singlet in the downfield region (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the complexity of the molecule. In the case of this compound, signals would be expected for the seven carbons of the benzothiazole (B30560) core and the single carbon of the chloromethyl group. The carbon of the C=N group typically appears significantly downfield (around 150-160 ppm). mdpi.com The chemical shift of the chloromethyl carbon is expected in the range of 40-50 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons in the benzene ring, aiding in their specific assignment. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data on related structures. mdpi.comhmdb.canih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Atom PositionNucleusPredicted Chemical Shift (ppm)Expected Multiplicity
-CH₂Cl¹H~4.8s (singlet)
-CH₂Cl¹³C~45-
H-2¹H~9.0s (singlet)
C-2¹³C~154-
H-5, H-6, H-7¹H7.3 - 8.2m (multiplet)
Aromatic Carbons¹³C120 - 152-

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a precise molecular formula. For this compound (C₈H₆ClNS), HRMS would be used to confirm that the experimentally measured mass corresponds to the theoretical exact mass. rsc.org

Fragmentation Pathway Analysis: In addition to providing the molecular ion peak, mass spectrometry (often using techniques like Electron Ionization, EI, or tandem MS) fragments the molecule into smaller, charged pieces. Analyzing these fragments provides structural information. The fragmentation of this compound would likely proceed through several key pathways:

Loss of Chlorine: A common fragmentation for chlorinated compounds is the loss of a chlorine radical (•Cl), followed by the loss of the CH₂ group.

Benzylic Cleavage: Cleavage of the C-C bond between the chloromethyl group and the benzothiazole ring can result in the formation of a stable benzothiazolyl cation or a chloromethyl radical.

Ring Fragmentation: The benzothiazole ring system itself can undergo characteristic fragmentation, often involving the expulsion of small neutral molecules like HCN or CS. researchgate.net

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₈H₆ClNS
Theoretical Exact Mass [M]⁺182.9909
Expected Molecular Ion Peaks (Isotopic Pattern)m/z ~183 (for ³⁵Cl) and ~185 (for ³⁷Cl) in a ~3:1 ratio

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. researchgate.net

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key expected absorption bands include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=N stretching: The imine bond within the thiazole (B1198619) ring gives a strong absorption in the 1600-1650 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

C-Cl stretching: The stretch for the chloromethyl group is expected in the 700-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. researchgate.net For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the benzothiazole ring system and the C-S bond, which can be weak in the IR spectrum. The combination of IR and Raman spectra provides a unique "vibrational fingerprint" for the molecule. researchgate.net

Table 3: Key Vibrational Frequencies for this compound Note: Values are based on typical frequencies for the functional groups in related benzothiazole structures.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman3050 - 3150
C=N Stretch (Thiazole)IR, Raman1600 - 1650
Aromatic C=C StretchIR, Raman1450 - 1600
CH₂ Bend (Scissoring)IR~1420
C-Cl StretchIR, Raman700 - 800
C-S StretchRaman600 - 700

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not reported in the searched literature, analysis of related benzothiazole derivatives reveals common structural features. nih.govresearchgate.net The benzothiazole ring system is typically planar or nearly planar. An X-ray structure of this compound would provide:

Confirmation of the connectivity and isomerism.

Precise bond lengths and angles for all atoms.

Information on the conformation of the chloromethyl group relative to the aromatic ring.

Details of how the molecules pack in the solid state, including any π-stacking or other non-covalent interactions.

Table 4: Expected Structural Parameters from Single-Crystal X-ray Diffraction Note: These are representative values based on known benzothiazole structures.

ParameterExpected Feature
Molecular GeometryLargely planar benzothiazole ring system. nih.gov
C-Cl Bond Length~1.78 Å
C-S Bond Lengths~1.75 Å
C=N Bond Length~1.35 Å
Crystal PackingPotential for π-π stacking interactions between benzothiazole rings.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. For purity assessment of this compound, a reversed-phase HPLC method would typically be used. ijpsonline.comnih.gov The compound would be dissolved in a suitable solvent and injected onto a non-polar stationary phase (like a C18 column). A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used for elution. A UV detector is commonly employed for detection, as the benzothiazole ring is a strong chromophore. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and thermally stable compounds. ucdavis.eduscispace.com The sample is vaporized and passed through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification. This technique is highly sensitive and can be used to detect and identify trace impurities in a sample of this compound. The resulting mass spectrum for each peak provides definitive identification. nih.gov

Table 5: Typical Chromatographic Conditions for Benzothiazole Analysis

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetector
Reversed-Phase HPLCC18 (Octadecyl-silica)Acetonitrile/Water GradientUV-Vis (e.g., at 240 nm)
GC-MSDB-5MS or similar non-polar capillaryHelium or HydrogenMass Spectrometer (EI)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For this compound, this method provides direct evidence for the empirical formula C₈H₆ClNS. Close agreement between the found and calculated values is a crucial criterion for purity and structural confirmation, especially for newly synthesized compounds. nih.gov

Table 6: Elemental Analysis Data for C₈H₆ClNS

ElementTheoretical Mass Percentage (%)
Carbon (C)52.32
Hydrogen (H)3.29
Chlorine (Cl)19.30
Nitrogen (N)7.63
Sulfur (S)17.46

Future Research Directions and Emerging Paradigms for 4 Chloromethyl Benzo D Thiazole

Development of Novel and Efficient Catalytic Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has a rich history, but the development of catalytic routes that are efficient, sustainable, and tolerant of reactive functional groups like the chloromethyl moiety remains a key objective. Future research should pivot towards novel catalytic systems that offer improved yields, milder reaction conditions, and greater atom economy for the synthesis of 4-(Chloromethyl)benzo[d]thiazole and its precursors.

Promising avenues include the application of photoredox and enzymatic catalysis. A recently developed method combining the promiscuity of hydrolases with visible-light-induced oxidation achieved remarkable efficiency for synthesizing 2-substituted benzothiazoles, reaching 99% yield in just 10 minutes under an air atmosphere. Adapting such dual catalytic systems could provide a green and rapid pathway.

Furthermore, heterogeneous catalysts, such as tin pyrophosphate (SnP₂O₇) and metal-doped nano-catalysts, have shown high efficacy and reusability in the synthesis of other benzothiazoles. Research into designing heterogeneous catalysts specifically tailored for the synthesis of this compound could overcome challenges associated with product separation and catalyst recycling, aligning with the principles of green chemistry. The development of metal-free catalytic systems, for instance using iodine or supramolecular nanoassemblies, also represents a significant and sustainable research frontier.

Catalyst SystemDescriptionPotential Advantage for this compound
Enzyme/Photoredox Dual catalysis using a hydrolase and a visible-light photosensitizer.Extremely rapid, high-yield, and environmentally friendly conditions.
Heterogeneous Catalysts Solid-phase catalysts like SnP₂O₇ or metal-doped nanoparticles.Ease of separation, catalyst reusability, and suitability for continuous processes.
Metal-Free Catalysts Systems using reagents like iodine, H₂O₂/HCl, or organic catalysts.Avoidance of toxic and expensive transition metals, promoting greener synthesis.
Palladium/Copper Catalysis Transition metal-catalyzed cross-coupling and condensation reactions.High efficiency and broad substrate scope, though catalyst tolerance to the chloromethyl group must be optimized.

Exploration of Underutilized Reactivity Profiles

The primary utility of this compound stems from the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This has been the cornerstone of its use as a synthetic building block. However, its full reactive potential is far from exhausted.

Future investigations should focus on exploring less conventional transformations. For instance, the development of novel cross-coupling reactions involving the chloromethyl group, moving beyond classical S_N2 pathways, could open up new avenues for constructing complex molecular architectures. This could include transition-metal-catalyzed couplings that form C-C bonds with unconventional partners.

Additionally, the benzothiazole core itself presents opportunities for functionalization. While electrophilic aromatic substitution on the benzene (B151609) ring is known, the selective C-H functionalization at other positions represents a modern and powerful strategy. Future work could target the development of catalytic systems for direct and regioselective C-H activation, allowing for the installation of new functional groups without the need for pre-functionalized substrates. The potential for radical-mediated reactions involving the chloromethyl group is another underexplored area that could lead to novel synthetic transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. For a reactive intermediate like this compound, flow chemistry can provide superior control over reaction temperature, time, and mixing, minimizing the formation of impurities.

Future research should aim to develop a complete, multi-step continuous-flow protocol for the synthesis and subsequent functionalization of this compound. mdpi.com Electrochemical synthesis in flow reactors is a particularly attractive paradigm, as it can often proceed without catalysts or supporting electrolytes, offering a clean and efficient method for C-S bond formation. semanticscholar.orgresearchgate.net

Integrating these flow reactors with automated workup and purification modules (e.g., automated liquid-liquid extraction and chromatography) would create a fully automated synthesis platform. Such platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening of reaction conditions, rapidly generating libraries of compounds for various applications. This approach is particularly well-suited for optimizing reactions involving potentially hazardous reagents or intermediates. mdpi.com

Computational-Experimental Synergy in Design and Discovery

The synergy between computational chemistry and experimental synthesis has become an indispensable tool in modern chemical research. For this compound, this approach can provide profound insights into its reactivity and guide the rational design of new synthetic routes and functional molecules.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of the molecule. nih.govnih.gov This allows for the prediction of reactive sites for both electrophilic and nucleophilic attack, offering a theoretical basis for its reactivity profile. nih.govnih.gov For example, MEP maps can pinpoint the relative electrophilicity of the chloromethyl carbon versus positions on the aromatic ring, guiding the choice of reagents and conditions for selective functionalization.

Future work should leverage this synergy more extensively. Computational studies can be used to:

Predict Reaction Outcomes: Simulate reaction pathways and transition states for novel proposed reactions, estimating their feasibility and potential for side-product formation before attempting them in the lab.

Design Novel Catalysts: Model the interaction of this compound with potential catalysts to design systems with higher activity and selectivity.

Guide Materials Design: Predict the electronic and optical properties of polymers or other materials incorporating the this compound unit, accelerating the discovery of new materials for applications in electronics or photonics. ossila.comnih.gov

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Optimize molecular geometry, calculate spectroscopic properties, and analyze electronic structure.
Molecular Electrostatic Potential (MEP) Identify and predict reactive sites for nucleophilic and electrophilic attack. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis Analyze HOMO-LUMO energy gaps to understand charge transfer characteristics and chemical reactivity. nih.gov
Time-Dependent DFT (TD-DFT) Predict electronic absorption spectra and properties of excited states for materials science applications. nih.gov

Interdisciplinary Approaches in Chemical Biology and Materials Science (excluding direct biological activity)

The unique structural and reactive properties of this compound make it an ideal candidate for applications that bridge chemistry with other scientific disciplines, particularly chemical biology and materials science.

In chemical biology , the chloromethyl group serves as a versatile and reactive "handle." While excluding direct therapeutic applications, future research can focus on using this compound to construct sophisticated chemical probes. For example, it can be used to covalently attach the benzothiazole scaffold—a known fluorophore present in natural products like firefly luciferin—to other molecules. mdpi.com This would enable the creation of fluorescent tags for imaging and tracking biomolecules, or as components in "turn-on" fluorescent sensors where binding to a target analyte modulates the emission properties of the benzothiazole core.

In materials science , benzothiazole derivatives are valued for their physicochemical properties in polymers and organic electronics. The chloromethyl group provides a reactive site for polymerization or for grafting the benzothiazole unit onto surfaces. Future research could explore the incorporation of this compound as a monomer in novel polymers to create materials with tailored optical, electronic, or thermal properties. Its use in designing covalent organic frameworks (COFs) could lead to porous materials with high stability and specific functionalities for applications in sensing or catalysis. nih.gov Furthermore, the inherent UV-absorbing properties of the benzothiazole ring suggest potential for developing new UV-protective materials by integrating this building block into larger polymer systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.